molecular formula C11H13N5O3 B14861836 1-cyclopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

1-cyclopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14861836
M. Wt: 263.25 g/mol
InChI Key: RCWSUPBQFXMXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropyl group, an oxadiazole ring, and a pyrimidine-dione moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with nitriles in the presence of an oxidizing agent. The pyrimidine-dione moiety can be synthesized via condensation reactions involving urea derivatives and diketones.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-Cyclopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 1-Cyclopropyl-5-(5-((ethylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione
  • 1-Cyclopropyl-5-(5-((propylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness: 1-Cyclopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the oxadiazole and pyrimidine-dione moieties contribute to its bioactivity and versatility in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

1-cyclopropyl-5-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N5O3/c1-12-4-8-13-9(15-19-8)7-5-16(6-2-3-6)11(18)14-10(7)17/h5-6,12H,2-4H2,1H3,(H,14,17,18)

InChI Key

RCWSUPBQFXMXTF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=NO1)C2=CN(C(=O)NC2=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.